N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine
Description
Properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHQDVTCMGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 5-Bromo-2-Chlorobenzyl Derivatives
The preparation of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine typically begins with the synthesis of 5-bromo-2-chlorobenzyl intermediates. A key intermediate is 5-bromo-2-chlorobenzoyl chloride, synthesized from 5-bromo-2-chlorobenzoic acid.
Method Summary:
- Reagents: 5-bromo-2-chlorobenzoic acid, thionyl chloride, catalytic dimethylformamide (DMF).
- Conditions: Reflux without solvent, molar ratio of acid to thionyl chloride is 1:2-5, reflux time 2-4 hours.
- Work-up: Removal of excess thionyl chloride under reduced pressure at 60 °C.
- Yield: Approximately 98-99% of 5-bromo-2-chlorobenzoyl chloride as a yellow solid.
Following this, the benzoyl chloride undergoes Friedel-Crafts acylation with phenetole in dichloromethane using aluminum trichloride supported on silica gel under vacuum conditions (-0.05 to -0.08 MPa) at low temperature (-20 to -30 °C). The reaction proceeds for 2-4 hours, followed by filtration, washing with sodium bicarbonate and water, solvent evaporation, and recrystallization from ethanol-water mixture to yield 5-bromo-2-chloro-4'-ethoxy benzophenone with yields around 92-95% and HPLC purity >99%.
Alternative Synthetic Routes and Catalytic Methods
- Copper-catalyzed cross-coupling reactions (Chan–Lam coupling) have been employed for N-arylation of 5-bromo-2-aminobenzimidazole derivatives using copper acetate catalysts and bases like triethylamine or TMEDA in mixed solvents under mild conditions. Though this is a different scaffold, the methodology suggests potential for catalytic N-arylation approaches in related benzylamine syntheses.
Hydrogenative Deprotection Techniques:
- Palladium-on-carbon catalyzed hydrogenation has been used effectively for deprotection of N-benzyl groups, facilitating access to free amines without harsh conditions. This method could be adapted for preparing this compound if starting from protected intermediates.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Catalyst/Additives | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-chlorobenzoic acid + SOCl2 | Reflux 2-4 h, 60 °C distillation | DMF (0.5-1% molar) | 98-99 | N/A | Formation of 5-bromo-2-chlorobenzoyl chloride |
| 2 | 5-bromo-2-chlorobenzoyl chloride + phenetole | DCM, -20 to -30 °C, vacuum -0.05 to -0.08 MPa, 2-4 h | AlCl3 on silica gel | 92-95 | >99% | Friedel-Crafts acylation to benzophenone derivative |
| 3 | 5-bromo-2-chlorobenzyl chloride + diethylamine | Room temp or mild heating, organic solvent | Base (e.g., triethylamine) | 70-90* | High | Nucleophilic substitution to target amine |
*Yield estimated based on analogous benzylamine syntheses.
Research Findings and Analysis
- The preparation of halogenated benzyl intermediates is efficiently conducted via chlorination and Friedel-Crafts acylation with high yields and purities, enabling reliable scale-up.
- Amination via nucleophilic substitution of benzyl halides with secondary amines is a classic and straightforward method, offering good yields and selectivity.
- Catalytic N-arylation and hydrogenative deprotection methods provide alternative or complementary approaches for functionalization or protection/deprotection sequences in complex syntheses.
- The use of silica gel-supported aluminum trichloride under vacuum conditions improves reaction control and product purity in the Friedel-Crafts step.
- Recrystallization from ethanol-water mixtures is an effective purification technique for halogenated benzophenone intermediates.
Scientific Research Applications
Synthesis Methodology
The synthesis can be summarized in the following steps:
- Formation of the Benzyl Chloride : The starting material, 5-bromo-2-chlorobenzyl chloride, is prepared through halogenation processes.
- Reaction with Ethylamine : This intermediate is then reacted with ethylamine in a solvent such as dichloromethane or THF (tetrahydrofuran) to yield N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for further applications .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, demonstrating its potential as an antibacterial agent .
Antihypertensive Effects
Another area of exploration has been the compound's role as an antihypertensive agent. Its structural similarities to known antihypertensive drugs suggest that it may inhibit specific pathways involved in blood pressure regulation. Experimental models have shown promising results, indicating a potential therapeutic application in managing hypertension .
Case Study: Antibacterial Screening
In a comprehensive study published in a peer-reviewed journal, various analogues of this compound were synthesized and screened for antibacterial activity. The results indicated that modifications to the benzyl group significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug development .
Case Study: Pharmacokinetic Analysis
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies utilized molecular docking simulations and in vitro assays to predict how the compound interacts with biological systems, providing insights into its efficacy and safety profile .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; potential for drug development |
| Antihypertensive Effects | Possible role in blood pressure regulation; requires further investigation |
| Synthesis Intermediate | Key precursor for developing novel pharmaceutical compounds |
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by either activating or inhibiting the function of these targets, leading to various physiological effects.
Comparison with Similar Compounds
N-(5-Bromo-2-fluorobenzyl)-N-ethylethanamine (CAS: 1355248-25-7)
N-[(3-Bromo-4-fluorophenyl)methyl]-N-ethylethanamine (CAS: 1250559-72-8)
- Structural Difference : Bromine and fluorine at positions 3 and 4, respectively.
- Impact : Altered steric and electronic environments may reduce binding affinity in biological targets compared to the target compound’s 5-bromo-2-chloro substitution .
Heterocyclic and Aryl-Substituted Analogs
N-(4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)-3-fluorobenzyl)-N-ethylethanamine (Compound 4e)
- Structural Feature : Incorporates a 6-chloroimidazopyridazine ring and fluorine at position 3.
- Activity : IC₅₀ values of 0.3–1.2 µM against renal cancer cell lines (CAKI-1), highlighting the importance of heterocyclic moieties in antitumor activity .
- Comparison : The target compound lacks a heterocyclic group, suggesting lower specificity for kinase inhibition pathways.
N-((6-(Benzyloxy)pyridin-2-yl)methyl)-N-ethylethanamine
- Synthetic Route : Synthesized via NaBH₄ reduction and benzyloxy group introduction (36% yield) .
- Application : Intermediate for ligands in palladium-catalyzed reactions, indicating utility in catalysis compared to halogenated analogs’ pharmacological roles.
Table 1: Key Properties of Selected Analogs
Pharmacological and Toxicological Considerations
- Halogen Effects: Bromine and chlorine in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs like N-benzyl-N-ethylethanamine .
- Safety Profile : GHS data for N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine () suggest precautionary measures for handling, likely applicable to the target compound due to halogen content.
Commercial and Regulatory Status
- The target compound is supplied by specialized chemical vendors (e.g., Ambeed, LGC Standards) , whereas analogs like Compound 4e are primarily research-grade.
Biological Activity
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is a synthetic compound characterized by its unique structure, which includes a benzyl group with bromine and chlorine substituents, and an ethyl group attached to the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor in drug synthesis.
- Molecular Formula : CHBrClN
- Molecular Weight : 276.59 g/mol
- Structural Features : The presence of halogen atoms (bromine and chlorine) may influence the compound's reactivity, solubility, and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as receptors or enzymes. The halogen substituents may enhance binding affinity, potentially modulating neurotransmitter systems or other metabolic pathways. This interaction profile suggests that the compound could act as either an agonist or antagonist depending on the specific target.
Case Studies and Research Findings
Several studies provide context for understanding the biological activity of compounds related to this compound:
Future Research Directions
Further exploration of this compound should focus on:
- In Vitro Studies : Conducting assays to evaluate its effects on various cell lines to assess cytotoxicity and therapeutic potential.
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles alongside toxicity assessments to establish safety for potential therapeutic use.
- Mechanistic Studies : Investigating specific interactions with biological targets to elucidate the mechanism of action and identify possible pathways for drug development.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and fume hoods, due to acute toxicity (H300/H301) and environmental hazards (H400/H401) . Storage should adhere to temperature-controlled, dry conditions, segregated from oxidizing agents. Emergency protocols for spills include neutralization with inert adsorbents and disposal via hazardous waste channels .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : A plausible route involves reductive amination of 5-bromo-2-chlorobenzaldehyde with N-ethylethanamine, using sodium cyanoborohydride in a methanol/acetic acid solvent system. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted aldehyde and secondary amines. Reaction progress can be monitored by TLC or LC-MS .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the benzyl proton environment (e.g., aromatic protons at δ 7.2–7.5 ppm) and tertiary amine signals (δ 2.4–2.8 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] expected at m/z 290.98) .
- Elemental Analysis : Verify Br and Cl content (±0.3% tolerance) .
Advanced Research Questions
Q. How can crystallographic data discrepancies in halogenated benzylamine derivatives be resolved?
- Methodological Answer : Use SHELXL for refinement, focusing on resolving disorder in halogen positions (Br/Cl). Hydrogen bonding patterns (e.g., C–H···X interactions) should be analyzed via graph-set notation to identify supramolecular motifs. Twinning or high thermal motion in crystals may require iterative refinement with restraints on anisotropic displacement parameters .
Q. What strategies optimize the biological activity of this compound derivatives in kinase inhibition studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the benzyl para-position to enhance binding affinity to ATP pockets. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict interactions with PfPK6 kinase, validated by IC assays .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Steric hindrance from the benzyl group may reduce yields, requiring optimized ligand systems (e.g., XPhos). Computational DFT studies (Gaussian 16) can model transition states to predict regioselectivity .
Data Interpretation and Contradictions
Q. How should researchers address conflicting NMR data for tertiary amines in halogenated environments?
- Methodological Answer : Signal splitting in H NMR may arise from restricted rotation of the benzyl group. Variable-temperature NMR (VT-NMR) can confirm dynamic effects. For C NMR, DEPT-135 distinguishes CH (negative phase) and CH (positive phase) groups near the amine .
Q. What factors contribute to variability in biological assay results for this compound?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference.
- Metabolite Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic degradation.
- Assay Controls : Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental conditions .
Safety and Compliance
Q. What are the environmental disposal guidelines for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
